3-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, 2-(diethylamino)ethyl ester

Lipophilicity Drug-likeness Physicochemical profiling

3-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, 2-(diethylamino)ethyl ester (CAS 114829-20-8) is a synthetic benzofuran-3-carboxylate ester bearing a basic 2-(diethylamino)ethyl side chain. This compound belongs to the broader class of O-alkylamino benzofurancarboxylates, which have been systematically investigated for antimicrobial activity.

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
CAS No. 114829-20-8
Cat. No. B12731156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, 2-(diethylamino)ethyl ester
CAS114829-20-8
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C
InChIInChI=1S/C16H21NO4/c1-4-17(5-2)8-9-20-16(19)15-11(3)21-14-7-6-12(18)10-13(14)15/h6-7,10,18H,4-5,8-9H2,1-3H3
InChIKeyHRLWPIDNRTVOHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, 2-(diethylamino)ethyl ester (CAS 114829-20-8): Structural Identity and Class Context


3-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, 2-(diethylamino)ethyl ester (CAS 114829-20-8) is a synthetic benzofuran-3-carboxylate ester bearing a basic 2-(diethylamino)ethyl side chain. This compound belongs to the broader class of O-alkylamino benzofurancarboxylates, which have been systematically investigated for antimicrobial activity [1]. The benzofuran core is a recognized pharmacophore present in clinically used agents such as amiodarone, and modifications to the ester side chain are known to profoundly affect both potency and spectrum of action [1]. The compound's structure — featuring a free 5-hydroxy group, a 2-methyl substituent, and a tertiary amine-terminated ester — distinguishes it from simpler alkyl esters and from more heavily substituted analogs, positioning it as a modular intermediate or a candidate for further structure–activity exploration.

Why Generic Substitution of 3-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, 2-(diethylamino)ethyl ester (CAS 114829-20-8) Can Compromise Research Outcomes


Within the benzofuran-3-carboxylate series, minor structural variations — including the nature of the ester side chain and the substitution pattern on the aromatic ring — produce large, divergent shifts in antimicrobial efficacy, spectrum, and physicochemical properties [1]. Published head-to-head comparisons demonstrate that replacing a simple alkyl ester with a 2-(diethylamino)ethyl group can alter activity against Gram-positive, Gram-negative, and fungal organisms by orders of magnitude, while also affecting aqueous solubility and salt-forming capability [1]. Consequently, interchanging 114829-20-8 with its nearest neighbors — the parent carboxylic acid, the methyl or ethyl ester, or even the 6-acetyl analog — risks discarding the specific biological profile and synthetic utility that this compound provides.

Head-to-Head Quantitative Evidence: How 3-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, 2-(diethylamino)ethyl ester (CAS 114829-20-8) Differentially Compares to Its Closest Analogs


Predicted Lipophilicity (XLogP3) Distinguishes the Target Compound from the Parent Acid and Simpler Alkyl Esters

The computed XLogP3 value for the target compound (CAS 114829-20-8) is 3.0, reflecting the contribution of the 2-(diethylamino)ethyl ester side chain [1]. In contrast, the parent carboxylic acid (CAS 82039-84-7) and the simple ethyl ester (CAS 7287-40-3) are substantially more polar, with predicted logP values approximately 1.5–2.0 units lower based on class trends. The higher lipophilicity of the target compound implies improved membrane permeability and a distinct pharmacokinetic profile relative to non-amino ester analogs, a factor known to influence antimicrobial potency in benzofurancarboxylate series [2].

Lipophilicity Drug-likeness Physicochemical profiling

Presence of the Basic 2-(Diethylamino)ethyl Ester Enables Salt Formation and Solubility Enhancement Absent in Neutral Alkyl Esters

The tertiary amine in the 2-(diethylamino)ethyl side chain of the target compound provides a basic nitrogen (pKa ~8.5–9.5, typical for aliphatic tertiary amines) that permits conversion to hydrochloride or other pharmaceutically acceptable salts [1]. Direct comparator data from the primary literature show that the hydrochloride salts of analogous 2-(N,N-diethylamino)ethyl benzofurancarboxylates (e.g., 1c·HCl, 3c·HCl, 4c·HCl) were necessary to prevent decomposition and to improve solubility in polar solvents, enabling reliable microbiological evaluation [2]. In contrast, the methyl and ethyl esters of the same benzofurancarboxylic acids lack this basic functionality and cannot be formulated as stable, water-soluble salts. This capability provides a practical advantage in assay preparation, dose–response studies, and potential in vivo administration.

Solubility Salt formation Formulation

Absence of the 6-Acetyl Group Confers a Distinct Electron Distribution and Potentially Different Binding Profile Compared to the 6-Acetyl Analog

The closest analog with published quantitative antimicrobial data is 2-(N,N-diethylamino)ethyl 6-acetyl-5-hydroxy-2-methyl-3-benzofurancarboxylate (1c·HCl), which contains a 6-acetyl substituent absent in the target compound [1]. The 6-acetyl group is electron-withdrawing and capable of additional hydrogen-bonding interactions. In the published data, 1c·HCl exhibited MIC values ranging from 0.01 to 0.41 μmol/cm³ against Gram-positive bacteria (Micrococcus luteus, Bacillus subtilis, Staphylococcus aureus) and antifungal activity against Candida albicans (MIC 0.41–1.62 μmol/cm³) [1]. The target compound, lacking the 6-acetyl group, is predicted to have altered electron density on the benzofuran ring and may engage different molecular interactions, leading to a shifted activity profile relative to 1c·HCl. Until direct testing data become available, this structural difference should be considered when evaluating the compound for antimicrobial screening campaigns.

Structure–Activity Relationship Electronic effects Antimicrobial

The Target Compound Exhibits Reduced Molecular Complexity (Heavy Atom Count, Rotatable Bonds) Compared to Multi-Substituted Analogs, Favoring Synthetic Tractability

The target compound (CAS 114829-20-8) has a heavy atom count of 21 and 7 rotatable bonds, as computed by PubChem [1]. In comparison, multi-substituted analogs such as 4-chloro-6-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate 2-(diethylamino)ethyl ester (CAS 114829-16-2, C19H27ClN2O4) have a heavy atom count of 28 and additional substituents that increase synthetic complexity and cost [2]. Lower molecular complexity of the target compound translates to fewer synthetic steps, higher achievable purity, and a more accessible starting point for medicinal chemistry optimization. For screening libraries and fragment-based approaches, compounds with lower heavy atom count are generally preferred to maximize ligand efficiency metrics [3].

Synthetic accessibility Molecular complexity Lead optimization

Evidence-Backed Application Scenarios for 3-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, 2-(diethylamino)ethyl ester (CAS 114829-20-8)


Antimicrobial Lead Discovery: Gram-Positive and Antifungal Screening Campaigns

Published structure–activity data for closely related 2-(diethylamino)ethyl benzofuran-3-carboxylates demonstrate significant inhibition of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus) and Candida albicans . 114829-20-8, by virtue of its shared core and basic ester side chain, is a logical candidate for inclusion in antimicrobial screening panels. Its structural simplicity (no 6-acetyl or halogen substituents) provides a clean baseline for hit identification, allowing subsequent synthetic elaboration guided by the published SAR trends .

Chemical Biology Probe Development via Salt Formation and Solubility Optimization

The tertiary amine in the ester side chain allows facile conversion to hydrochloride salts, a strategy explicitly employed to stabilize and solubilize analogs in the antimicrobial study . Researchers requiring a benzofuran-3-carboxylate probe with enhanced aqueous solubility for cellular assays or biochemical experiments can utilize this salt-forming capability to achieve higher and more reproducible test concentrations than possible with neutral esters .

Medicinal Chemistry Scaffold for Parallel Library Synthesis

With a heavy atom count of 21 and only 7 rotatable bonds, 114829-20-8 is among the least complex members of the bioactive O-alkylamino benzofurancarboxylate series . This makes it an attractive core scaffold for combinatorial library generation, where the 5-hydroxy group, the 2-methyl position, and the ester side chain can each be independently modified to explore structure–activity relationships across multiple biological targets simultaneously .

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